(E)-1,3-hexadiene vs (Z)-1,3-hexadiene properties
(E)-1,3-hexadiene vs (Z)-1,3-hexadiene properties
An In-depth Technical Guide on the Properties of (E)-1,3-Hexadiene and (Z)-1,3-Hexadiene
Introduction
1,3-Hexadiene (B165228) (C6H10) is a conjugated diene that exists as two primary geometric isomers, (E)-1,3-hexadiene and (Z)-1,3-hexadiene.[1][2][3][4] The stereochemistry of these isomers arises from the arrangement of substituents around the C3-C4 double bond. These compounds are of significant interest in organic chemistry as they serve as versatile starting materials and intermediates in various synthetic transformations, including pericyclic reactions like the Diels-Alder reaction.[5][6] Their distinct spatial arrangements lead to differences in their physical, chemical, and spectroscopic properties. This guide provides a comprehensive overview of these properties, along with relevant experimental methodologies for their synthesis and characterization, tailored for researchers and professionals in drug development and chemical sciences.
Comparative Physicochemical Properties
The geometric isomerism in (E)- and (Z)-1,3-hexadiene directly influences their physical properties. The (E)-isomer, often referred to as the trans-isomer, generally exhibits greater stability due to reduced steric hindrance compared to the (Z)- or cis-isomer. This difference in stability is reflected in their thermodynamic data and physical constants. A summary of their key quantitative properties is presented below.
| Property | (E)-1,3-Hexadiene | (Z)-1,3-Hexadiene |
| CAS Number | 20237-34-7[1][2][3][4][7][8] | 14596-92-0[9][10][11] |
| Molecular Formula | C6H10[1][2][3][4] | C6H10[9][12] |
| Molecular Weight | 82.14 g/mol [7][9] | 82.14 g/mol [9][12] |
| Boiling Point | 72-76 °C[13][14] | ~73.15 °C (est.) |
| Melting Point | -102 °C | -94.9 °C (estimate)[14] |
| Density | 0.714 g/mL at 25 °C[13][14] | Not readily available |
| Refractive Index (n20/D) | 1.438[14] | Not readily available |
| Flash Point | -19.4 °C (-3 °F)[14] | -19.4 °C (-3 °F) (est.)[15] |
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of the (E) and (Z) isomers of 1,3-hexadiene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between the two isomers. The coupling constants (J-values) between the olefinic protons are particularly informative. In the (E)-isomer, the coupling constant across the C3-C4 double bond is typically larger (around 15 Hz) compared to the (Z)-isomer (around 10-12 Hz).
Infrared (IR) Spectroscopy
IR spectroscopy can also aid in distinguishing between the isomers. The out-of-plane C-H bending vibration for a trans-disubstituted double bond in the (E)-isomer typically appears as a strong band around 960-970 cm⁻¹. In contrast, the corresponding vibration for a cis-disubstituted double bond in the (Z)-isomer is found around 675-730 cm⁻¹ and can be weaker or more variable.
Experimental Protocols
Synthesis of (E)- and (Z)-1,3-Hexadiene
The stereoselective synthesis of 1,3-dienes is a key challenge in organic synthesis. Several methods have been developed to control the geometry of the double bonds.
a) Synthesis via Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides tend to yield the (Z)-isomer.
b) Synthesis via Metal-Catalyzed Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, provide a powerful means for the stereoselective synthesis of conjugated dienes.[16] By selecting appropriate vinyl-metal and vinyl-halide coupling partners with defined stereochemistry, the desired isomer of 1,3-hexadiene can be prepared with high stereoselectivity.[16]
c) Isomerization of (E)-1,3-Dienes to (Z)-1,3-Dienes: A notable method involves the photocatalytic isomerization of (E)-1,3-dienes to their corresponding (Z)-isomers.[17] This can be achieved using a photocatalyst such as Ru(bpy)₃[PF₆]₂ under blue LED light.[17] This process is believed to proceed through selective triplet energy transfer from the photocatalyst to the diene, leading to an enrichment of the thermodynamically less stable (Z)-isomer.[17]
Characterization Workflow
A typical experimental workflow for the characterization of a synthesized 1,3-hexadiene sample would involve the following steps:
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Purification: The crude product is typically purified by distillation or column chromatography to isolate the desired isomer.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the sample and to confirm the molecular weight of the product. The retention times of the (E) and (Z) isomers will likely differ, allowing for their separation and quantification in a mixture.
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NMR Spectroscopy (¹H and ¹³C): NMR is the definitive method for stereochemical assignment. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired. Analysis of the chemical shifts and, crucially, the coupling constants of the vinylic protons allows for unambiguous determination of the double bond geometry.
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Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify characteristic functional group vibrations, such as the C=C stretching and the C-H out-of-plane bending modes, which can further support the stereochemical assignment.
Logical Relationships and Visualization
The fundamental difference between (E)-1,3-hexadiene and (Z)-1,3-hexadiene lies in their geometric isomerism. This relationship can be visualized as follows:
Caption: Relationship between (E) and (Z) isomers of 1,3-hexadiene.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of these isomers.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. (E)-1,3-Hexadiene [webbook.nist.gov]
- 2. (E)-1,3-Hexadiene [webbook.nist.gov]
- 3. (E)-1,3-Hexadiene [webbook.nist.gov]
- 4. (E)-1,3-Hexadiene [webbook.nist.gov]
- 5. fiveable.me [fiveable.me]
- 6. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Hexadiene | C6H10 | CID 39175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (E)-1,3-hexadiene [stenutz.eu]
- 9. 1,3-Hexadiene, (Z)- | C6H10 | CID 5462879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (Z)-1,3-hexadiene, 14596-92-0 [thegoodscentscompany.com]
- 11. (3Z)-hexa-1,3-diene | CAS#:14596-92-0 | Chemsrc [chemsrc.com]
- 12. cis-1,3-Hexadiene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. (E,Z)-1,3-Hexadiene | 592-48-3 - BuyersGuideChem [buyersguidechem.com]
- 14. 592-48-3 CAS MSDS (1,3-HEXADIENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. (Z)-1,3-hexadiene [flavscents.com]
- 16. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereoconvergent Synthesis of Z-1,3-Disubstituted-1,3-Dienes by Uphill Photocatalysis. | Semantic Scholar [semanticscholar.org]
